molecular formula C9H7FO4 B13678928 3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid

3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B13678928
M. Wt: 198.15 g/mol
InChI Key: YDZSMGXVYUSQPF-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a ketone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated phenylboronic acid as a starting material, which undergoes a series of reactions including oxidation and substitution to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalytic processes can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The hydroxyl and ketone groups contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison: 3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a fluorine atom and a ketone group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

3-(2-fluoro-3-hydroxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H7FO4/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,11H,4H2,(H,13,14)

InChI Key

YDZSMGXVYUSQPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CC(=O)C(=O)O

Origin of Product

United States

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